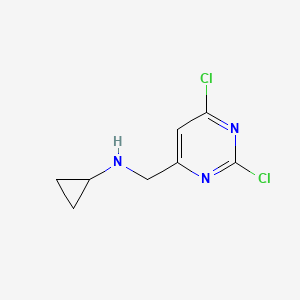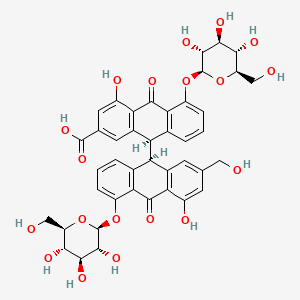
4-PIPERIDINE-D9-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinecarboxamide is a chemical compound with the formula C6H12N2O . It is also known by other names such as Isonipecotamide and Piperidine-4-carboxamide . The molecular weight of this compound is 128.1723 .
Molecular Structure Analysis
The molecular structure of 4-Piperidinecarboxamide consists of a six-membered ring with one nitrogen atom and five carbon atoms . The deuterium-labeled version, Piperidine-4-carboxamide-d9, has nine deuterium atoms replacing the hydrogen atoms .Chemical Reactions Analysis
Piperidine derivatives, including 4-Piperidinecarboxamide, have been studied for their intra- and intermolecular reactions leading to the formation of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
4-Piperidinecarboxamide has a molecular weight of 128.1723 . The deuterium-labeled version, Piperidine-4-carboxamide-d9, has a molecular weight of 137.23 .Mechanism of Action
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This class of agents may be promising broad-spectrum antivirals that can be further developed towards clinical use .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of 4-PIPERIDINE-D9-CARBOXAMIDE involves the reaction of piperidine with deuterated acetic anhydride followed by hydrolysis to obtain the desired product.", "Starting Materials": [ "Piperidine", "Deuterated acetic anhydride", "Sodium hydroxide solution", "Water" ], "Reaction": [ "Add piperidine to deuterated acetic anhydride and stir for 24 hours at room temperature.", "Add a sodium hydroxide solution to the reaction mixture and stir for 1 hour.", "Extract the product with water and purify by column chromatography to obtain 4-PIPERIDINE-D9-CARBOXAMIDE." ] } | |
CAS RN |
1219803-20-9 |
Molecular Formula |
C6H12N2O |
Molecular Weight |
137.23 |
IUPAC Name |
2,2,3,3,4,5,5,6,6-nonadeuteriopiperidine-4-carboxamide |
InChI |
InChI=1S/C6H12N2O/c7-6(9)5-1-3-8-4-2-5/h5,8H,1-4H2,(H2,7,9)/i1D2,2D2,3D2,4D2,5D |
InChI Key |
DPBWFNDFMCCGGJ-UHUJFCCWSA-N |
SMILES |
C1CNCCC1C(=O)N |
synonyms |
4-PIPERIDINE-D9-CARBOXAMIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



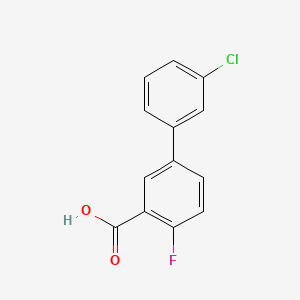
![6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B581101.png)
![Tert-butyl 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxylate](/img/structure/B581103.png)



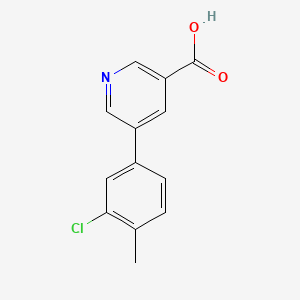
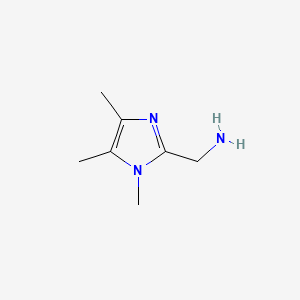
![tert-butyl N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B581114.png)
